![molecular formula C8H14ClN B13561450 [2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride CAS No. 2803863-08-1](/img/structure/B13561450.png)
[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride is a chemical compound that features a cyclopropane ring, an aminomethyl group, and a but-3-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride typically involves the formation of the cyclopropane ring followed by the introduction of the aminomethyl and but-3-yn-1-yl groups. One common method for synthesizing cyclopropanes is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple. The aminomethyl group can be introduced through nucleophilic substitution reactions, while the but-3-yn-1-yl group can be added via Sonogashira coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and reagents are carefully selected to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, appropriate solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between cyclopropane rings and biological macromolecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the production of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of [2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride is unique due to the presence of both the aminomethyl and but-3-yn-1-yl groups attached to the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2803863-08-1 |
|---|---|
Formule moléculaire |
C8H14ClN |
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)but-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7(6-9)5-8-3-4-8;/h1,7-8H,3-6,9H2;1H |
Clé InChI |
SKWUWJAODKKAIJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC(CC1CC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


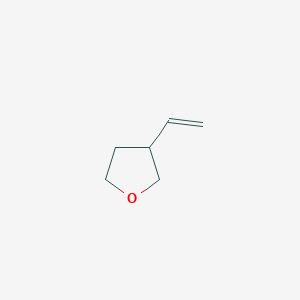
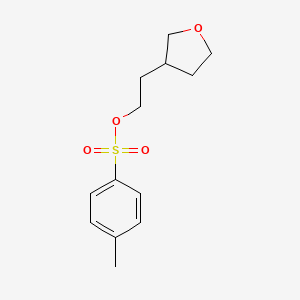
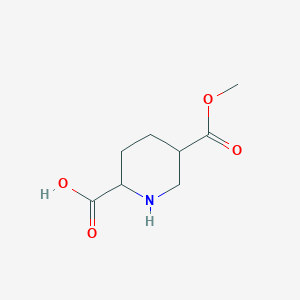

![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
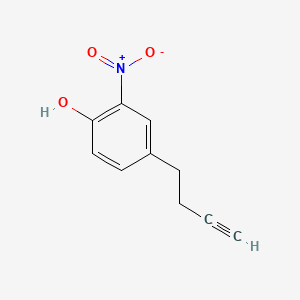

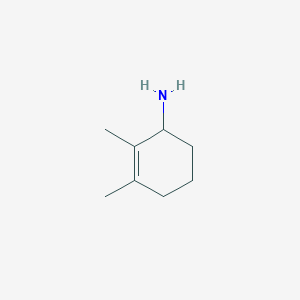

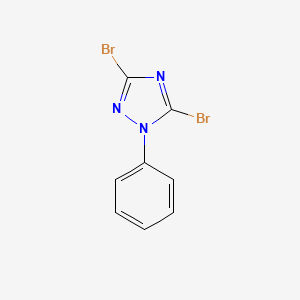
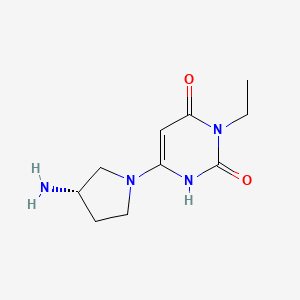


![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)
